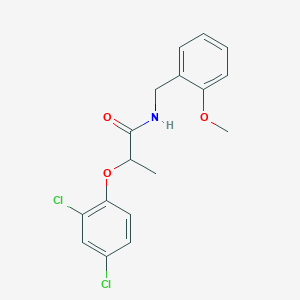![molecular formula C17H18ClNOS B4966717 2-[(4-chlorophenyl)thio]-N-(4-isopropylphenyl)acetamide CAS No. 6217-04-5](/img/structure/B4966717.png)
2-[(4-chlorophenyl)thio]-N-(4-isopropylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-chlorophenyl)thio]-N-(4-isopropylphenyl)acetamide, commonly known as CPIA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CPIA is a thioamide derivative of acetanilide, and it possesses a unique structure that makes it an attractive compound for various scientific applications.
Mécanisme D'action
The exact mechanism of action of CPIA is not fully understood, but it is believed to act by inhibiting the synthesis of prostaglandins, which are responsible for inflammation, pain, and fever. CPIA is also believed to inhibit the activity of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins.
Biochemical and Physiological Effects:
CPIA has been found to possess anti-inflammatory, analgesic, and antipyretic properties, which make it a potential candidate for the development of new drugs. It has also been found to exhibit antitumor activity and antimicrobial activity. CPIA has been shown to be well-tolerated in animal studies, and it has not been associated with any significant adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
CPIA is a relatively easy compound to synthesize, and it can be obtained in good yields. It has been found to possess a wide range of potential applications in various fields of scientific research. However, one of the limitations of CPIA is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in drug development. Additionally, more studies are needed to determine the optimal dosage and administration route of CPIA for various applications.
Orientations Futures
There are several future directions for research on CPIA. One area of interest is the development of new drugs based on the structure of CPIA. Additionally, more studies are needed to determine the optimal dosage and administration route of CPIA for various applications. Further studies are also needed to fully understand the mechanism of action of CPIA and to optimize its use in drug development. Finally, more studies are needed to determine the potential applications of CPIA in other fields of scientific research, such as agriculture and environmental science.
Conclusion:
In conclusion, CPIA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It possesses anti-inflammatory, analgesic, and antipyretic properties, and it has been found to exhibit antitumor and antimicrobial activity. CPIA is a relatively easy compound to synthesize, and it can be obtained in good yields. However, more studies are needed to fully understand the mechanism of action of CPIA and to optimize its use in drug development.
Méthodes De Synthèse
The synthesis of CPIA involves the reaction of 4-chlorobenzenethiol with 4-isopropylaniline, followed by acetylation with acetic anhydride. The reaction proceeds in the presence of a suitable catalyst, such as triethylamine, and the product is obtained in good yields. The purity of CPIA can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
CPIA has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties, which make it a potential candidate for the development of new drugs. CPIA has also been found to exhibit antitumor activity, and it has been studied for its potential use in cancer treatment. Additionally, CPIA has been found to possess antimicrobial activity, and it has been studied for its potential use in the development of new antibiotics.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-12(2)13-3-7-15(8-4-13)19-17(20)11-21-16-9-5-14(18)6-10-16/h3-10,12H,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATDFZTUGCUDJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387471 |
Source


|
| Record name | ST019274 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide | |
CAS RN |
6217-04-5 |
Source


|
| Record name | ST019274 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-{(6-methyl-2-pyridinyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4966643.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4966656.png)
![4-({4-chloro-3-[(2-thienylcarbonyl)amino]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B4966657.png)
![N-(2-chlorophenyl)-3-[1-(3-furylmethyl)-4-piperidinyl]propanamide](/img/structure/B4966673.png)

![1-[(2-fluorophenyl)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B4966686.png)
![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4966700.png)
![4-({[1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B4966710.png)
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(4,8-dimethyl-2-quinolinyl)thio]acetamide](/img/structure/B4966712.png)
![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-methylglycinamide](/img/structure/B4966719.png)

![5-{4-[2-(2-allylphenoxy)ethoxy]-3-bromo-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966736.png)